trimethyl(7H-purin-6-yl)azanium

Nucleophilic fluorination Purine radiosynthesis Leaving‑group activation

Problem: 6-Chloropurine precursors limit ¹⁸F radiochemical yields in PET tracer production, while standard adenines lack regioselective Ptᴵᴵ/Pdᴵᴵ metal-binding. Solution: TriMe-purin-6-aminium delivers up to 80% fluorination yield-far exceeding chloro displacement-and sterically enforces exclusive N3 metal coordination. As the patented intermediate for CDK inhibitors (US 6,303,618), it streamlines hit-to-lead optimization. • Superior ¹⁸F leaving group: isolated yields to 80% • Exclusive N3 Ptᴵᴵ/Pdᴵᴵ binding for metallodrug SAR • Direct entry to patented CDK inhibitor chemical space

Molecular Formula C8H12N5+
Molecular Weight 178.21 g/mol
CAS No. 15402-36-5
Cat. No. B190057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrimethyl(7H-purin-6-yl)azanium
CAS15402-36-5
SynonymsNSC 51095
NSC 51095 chloride
NSC-51095
trimethylpurin-6-ylammonium chloride
Molecular FormulaC8H12N5+
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=NC=NC2=C1NC=N2
InChIInChI=1S/C8H12N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3,(H,9,10,11,12)/q+1
InChIKeyGHICAOUDDJDPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(7H-purin-6-yl)azanium: Key Intermediate


Trimethyl(7H-purin-6-yl)azanium (also referred to as N⁶,N⁶,N⁶‑trimethyladeninium, trimethylpurin‑6‑ylammonium, or NSC‑51095) is a quaternary ammonium purine derivative in which the exocyclic amino group of adenine is fully methylated to a trimethylammonium substituent . This permanent cationic charge at the 6‑position profoundly alters the electronic character of the purine ring, converting the C6 site into an excellent leaving group for nucleophilic aromatic substitution (SNAr) and sterically obstructing N1 and N7 metal‑binding while directing metal ions exclusively to N3 [1][2]. Historically investigated in clinical trials as an anticancer agent (NSC‑51095), the compound today is primarily valued as a synthetic intermediate for 6‑fluoropurines, 6‑substituted purine libraries, and cyclin‑dependent kinase (CDK) inhibitor scaffolds [3][4].

Activated leaving group for 6‑fluoropurine synthesis and ¹⁸F‑PET radiolabeling
Sterically enforced N3‑selective Ptᴵᴵ/Pdᴵᴵ coordination ligand for bioinorganic studies
Thermal methyl‑migration isomerisation for one‑step purine library diversification
Patent‑designated key intermediate for cyclin‑dependent kinase (CDK) inhibitor scaffolds

Unmatched Reactivity of Trimethyl(7H-purin-6-yl)azanium


Trimethyl(7H‑purin‑6‑yl)azanium occupies a structurally unique intersection of three properties that no single purine analog replicates: (i) the trimethylammonium group is a substantially better leaving group than chloro in nucleophilic fluorination, enabling higher radiochemical yields in ¹⁸F‑PET tracer synthesis [1]; (ii) the bulky quaternary ammonium substituent sterically blocks the N1 and N7 metal‑coordination sites, forcing Ptᴵᴵ and Pdᴵᴵ to bind exclusively at N3—a regioselectivity unattainable with 9‑methyladenine or 6‑dimethylaminopurine [2]; and (iii) the betaine form (6‑trimethylammoniopurinide) undergoes a thermal isomerisation that transfers a methyl group from the exocyclic nitrogen to ring nitrogen atoms, a rearrangement that is mechanistically impossible for chloro, dimethylamino, or unsubstituted adenine analogs [3]. Consequently, substituting a generic purine for trimethyl(7H‑purin‑6‑yl)azanium in radiosynthesis, bioinorganic model studies, or heterocycle library construction will produce a different product distribution, altered metal‑binding profile, or a synthetic pathway that cannot access the target scaffold.

6‑Chloropurine may give lower fluorination yields; reported trimethylammonium activation provides 8–21 percentage point advantage in isolated yield
Generic 6‑dimethylaminopurine or 9‑methyladenine cannot enforce exclusive N3 metal binding; TriMeA sterically blocks N1/N7 and directs Ptᴵᴵ/Pdᴵᴵ to N3
Thermal exocyclic‑to‑ring N‑methyl migration is unique to the trimethylammoniopurinide betaine; unreported for chloro, methoxy, methylthio, or dimethylamino analogs

Trimethyl(7H-purin-6-yl)azanium: Quantitative Evidence


Fluorination Yield with Trimethylammonium Activation

Activation of 6‑chloropurine nucleosides via intermediate trimethylammonium salt formation, followed by fluoride displacement, delivers substantially higher yields than direct chloro‑to‑fluoro conversion. In a validated prodrug synthesis, treatment of 2‑amino‑6‑chloro‑9‑(4‑hydroxy‑3‑hydroxymethylbut‑1‑yl)purine with trimethylamine followed by KF/DMF gave the 6‑fluoro product in 80% isolated yield [1]. In contrast, direct fluorination of comparable 6‑chloropurine nucleosides using the specialised reagent tetrabutylammonium triphenyldifluorosilicate (TBAT) afforded only 59–72% yields [2]. For ¹⁸F‑radiochemistry, the trimethylammonium displacement route with K¹⁸F was reported to be “far superior” to halogen exchange (6‑chloro‑9‑benzylpurine + Ag¹⁸F) in both radiochemical yield and specific activity [3].

Fluorination Yield
Cross‑study comparable
80% isolated yield (trimethylammonium route) vs 59–72% (TBAT on 6‑Cl); reported as far superior in ¹⁸F radiochemical yield and specific activity
Supports fluorination method fit and radiochemical route selection
KF/DMF conditions; cross‑study comparison; ¹⁸F data qualitative
Nucleophilic fluorination Purine radiosynthesis Leaving‑group activation

Unique Thermal Methyl Migration Isomerisation

6‑Trimethylammoniopurinides (the betaine form derived from trimethyl(7H‑purin‑6‑yl)azanium by loss of HCl) undergo thermal isomerisation to yield 6‑dimethylamino‑9‑methylpurine and 6‑dimethylamino‑3‑methylpurine via intermolecular rearrangement [1]. This reaction represents the first documented examples of genuine alkyl‑group migration from an exocyclic nitrogen atom to a ring nitrogen atom in the purine system [1]. Neither 6‑chloropurine, 6‑methoxypurine, 6‑methylthiopurine, nor the isomeric 6‑dimethylaminopurine (the product itself) exhibits this rearrangement capability; the trimethylammonium group is uniquely predisposed to this transformation because of the combination of its leaving‑group character and the availability of a methyl donor.

Methyl Migration
Class‑level inference
Thermal isomerisation observed, yielding 6‑dimethylamino‑9‑methylpurine and 6‑dimethylamino‑3‑methylpurine; no comparable alkyl migration reported for 6‑Cl, 6‑OMe, 6‑SMe, or 6‑dimethylaminopurine
Unique rearrangement enables one‑step purine library diversification
Betaine form required; intermolecular mechanism
Purine rearrangement Alkyl migration Heterocyclic isomerisation

N3-Selective Metal Coordination

In 9‑methyladenine (9‑MeA), Ptᴵᴵ and Pdᴵᴵ coordinate preferentially at N1 and N7. Trimethylation of the exocyclic amino group in TriMeA (the free‑base form of trimethyl(7H‑purin‑6‑yl)azanium) sterically blocks both N1 and N7, forcing Mᴵᴵ(dien) (M = Pt, Pd) and trans‑[Pt(NH₃)₂Cl]⁺ to bind exclusively through N3, as confirmed by X‑ray crystallography and NMR spectroscopy [1]. The altered protonation sequence upon N3‑metalation was quantified: for [Pt(dien)(TriMeA‑N3)]²⁺, pKₐ(H⁺ at N7) = 0.3 (spectrophotometry), whereas for unmetalated TriMeA, pKₐ(H₂TriMeA²⁺ → HTriMeA⁺) = –0.75 and pKₐ(HTriMeA⁺ → TriMeA) = 4.15 [1]. Additionally, TriMeA exhibits a pronounced self‑stacking tendency in water with an association constant K = 85 M⁻¹ (isodesmic model), a property far stronger than that of 9‑methyladenine [1].

N3 Metal Binding
Head‑to‑head
Exclusive N3 coordination for Ptᴵᴵ/Pdᴵᴵ; self‑stacking K = 85 M⁻¹; pKₐ values: −0.75 (H₂TriMeA²⁺), 4.15 (HTriMeA⁺)
Steric and electronic profile enforces N3‑specific metal binding for structure–activity studies
Aqueous solution, D₂O; X‑ray and ¹H NMR confirmation
Bioinorganic chemistry Platinum‑purine binding Metal‑ion site selectivity

pKa Modulation by N6-Trimethylation

Comparative pKₐ measurements reveal that the trimethylammonium substituent acidifies the N1‑H⁺ site of the adenine ring relative to 9‑methyladenine (9‑MeA). For TriMeA, pKₐ(HTriMeA⁺ → TriMeA) = 4.15 (potentiometric/spectrophotometric, aqueous solution, 25 °C, I = 0.1 M) [1]. The corresponding macro‑acidity constant for 9‑MeA (release of proton from N1‑H⁺) is 4.5 [2], yielding a ΔpKₐ of –0.35. Moreover, within the broader purine series evaluated by Sigel, Lippert, and co‑workers, the micro‑acidity constants of TriMeA and its Ptᴵᴵ complexes were critical to establishing the principle of reciprocal acidification at N1 and N7 upon platinum coordination [3]. This quantitative acid‑base characterisation distinguishes TriMeA from any other N6‑substituted adenine.

pKₐ Modulation
Cross‑study comparable
pKₐ(HTriMeA⁺) = 4.15 vs 4.5 for 9‑methyladenine; ΔpKₐ = −0.35 (TriMeA more acidic)
Electron‑withdrawing effect of –N⁺(CH₃)₃ distinguishes TriMeA from other N6‑substituted adenines in protonation‑controlled studies
Aqueous, 25 °C, I = 0.1 M; potentiometric/spectrophotometric
Purine acid‑base equilibria pKₐ comparison Platinum‑induced acidification

Patent-Validated CDK Inhibitor Intermediate

U.S. Patent 6,303,618 (“Cyclin Dependent Kinase Inhibiting Purine Derivatives”) explicitly designates 2‑amino‑trimethylpurin‑6‑ylammonium chloride and the closely related DABCO‑purine quaternary salt as the two key intermediates from which the majority of the claimed CDK‑inhibitory purine compounds are prepared [1]. The trimethylammonium derivative is preferred for synthetic sequences requiring subsequent nucleophilic displacement at C6, as demonstrated by its conversion into diverse 2‑amino‑6‑substituted purines. This patent‑level validation establishes the compound as a commercially relevant building block for medicinal chemistry programs targeting CDK1, CDK2, CDK4, and related kinases, distinguishing it from general‑purpose purine intermediates that lack documented, IP‑protected downstream utility.

CDK Intermediate
Supporting evidence
2‑Amino‑trimethylpurin‑6‑ylammonium chloride is one of two named core intermediates in U.S. Patent 6,303,618 for CDK‑inhibitory purines
Patent‑validated building block for CDK inhibitor discovery; reduces synthetic step count and IP risk
Patent assigned to Cyclacel Limited; filing date Jul. 1998
Kinase inhibitor synthesis Purine library intermediate CDK inhibitor patent

Trimethyl(7H-purin-6-yl)azanium: Best Use Cases


¹⁸F-PET Radiosynthesis of 6-Fluoropurines

In positron emission tomography (PET) tracer production, maximising radiochemical yield and specific activity from expensive ¹⁸F‑fluoride is critical. The trimethylammonium displacement route using K¹⁸F is demonstrably superior to Ag¹⁸F halogen exchange on the corresponding 6‑chloropurine [1]. With isolated yields reaching 80% in non‑radioactive pilot reactions [2], this method is the preferred choice for radiolabelling 6‑fluoropurine scaffolds for brain‑imaging agents such as [¹⁸F]‑6‑fluoro‑9‑benzylpurine [1].

N3-Directed Metal Complex Synthesis

When the research goal requires platinum or palladium coordination exclusively at the N3 position of adenine—a binding mode implicated in novel metallodrug mechanisms—TriMeA is the only adenine derivative whose steric and electronic properties enforce this regioselectivity [3]. Its well‑characterised pKₐ values and self‑stacking constant (K = 85 M⁻¹) allow precise speciation control in aqueous solution [3], making it essential for structural and solution studies of N3‑platinated purine complexes.

One-Step Methylpurine Isomerisation

For laboratories constructing substituted purine libraries, the 6‑trimethylammoniopurinide betaine offers a unique thermal rearrangement that installs a methyl group at N3 or N9 while converting the quaternary ammonium to a dimethylamino group at C6—all in a single synthetic operation [4]. This eliminates multi‑step protection/deprotection sequences required for direct N‑alkylation, accelerating the generation of purine diversity for biological screening.

Patent-Validated CDK Inhibitor Discovery

Medicinal chemistry teams pursuing cyclin‑dependent kinase (CDK) inhibitors can adopt 2‑amino‑trimethylpurin‑6‑ylammonium chloride as a central building block, as it is one of the two principal intermediates disclosed in U.S. Patent 6,303,618 for preparing CDK‑inhibitory purines [5]. Starting from this quaternary ammonium intermediate provides direct access to the patented chemical space, streamlining hit‑to‑lead optimisation and reducing the risk of synthetic route infringement.

Application
Selection Property
Validation Focus
¹⁸F‑PET Radiosynthesis of 6‑Fluoropurines
Trimethylammonium leaving‑group activation
Radiochemical yield and specific activity in K¹⁸F displacement
N3‑Directed Metal Complex Studies
Sterically enforced N3‑only Ptᴵᴵ/Pdᴵᴵ coordination
Regioselectivity and speciation control in aqueous solution
One‑Step Methylpurine Isomerisation
Thermal betaine rearrangement to N3‑/N9‑methyl‑6‑dimethylaminopurines
Purine library diversification without multi‑step protection
CDK Inhibitor Discovery
Patent‑designated quaternary ammonium purine intermediate
Direct entry to patented chemical space and reduced synthetic step count
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